1,3-苯二胺,2-甲氧基-

描述

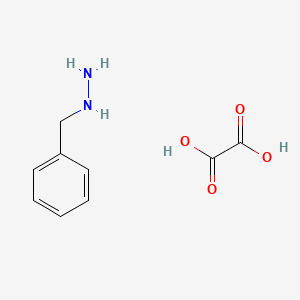

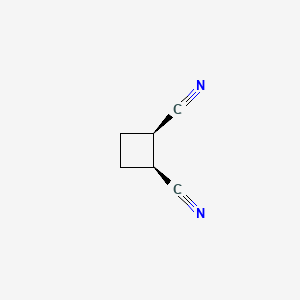

“1,3-Benzenediamine, 2-methoxy-” is an organic compound with the formula C7H10N2O . It is also known by other names such as m-Phenylenediamine, 4-methoxy-; C.I. Oxidation Base 12; C.I. 76050; Furro L; Pelagol DA; Pelagol Grey L; Pelagol L; 1,3-Diamino-4-methoxybenzene; 2,4-Diaminoanisole; 4-Methoxy-m-phenylenediamine; 4-Methoxy-1,3-phenylenediamine .

Synthesis Analysis

While specific synthesis methods for “1,3-Benzenediamine, 2-methoxy-” were not found, a general approach to synthesize similar compounds involves multiple steps including nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis

The molecular structure of “1,3-Benzenediamine, 2-methoxy-” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C7H10N2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,8-9H2,1H3 .科学研究应用

Pharmaceutical Applications

PDGFR Inhibitors: Compounds with a 1-phenyl-1H-benzimidazole skeleton, including derivatives of 2-methoxybenzene-1,3-diamine, have been studied as inhibitors of platelet-derived growth factor receptor (PDGFR) . PDGFR plays a crucial role in cell growth and proliferation, making it an attractive target for cancer therapy.

COX Inhibitors: Some derivatives of 2-methoxybenzene-1,3-diamine have shown potential as cyclooxygenase (COX) inhibitors . COX enzymes are involved in inflammation and pain pathways, and their inhibition is relevant for conditions like arthritis and other inflammatory diseases.

Phosphodiesterase 10A (PDE10A) Inhibitors: Certain compounds derived from 2-methoxybenzene-1,3-diamine exhibit inhibitory activity against phosphodiesterase 10A . PDE10A inhibitors are being investigated for their potential in treating neurological disorders, including schizophrenia and Huntington’s disease.

Optoelectronic Materials

- Electronic Material for OLEDs : 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TBPI), derived from 2-methoxybenzene-1,3-diamine, serves as an important electronic material for organic light-emitting diodes (OLEDs) . OLEDs are widely used in displays and lighting due to their energy efficiency and flexibility.

Synthetic Strategies and Mechanism

Synthesis of 1-Aryl-1H-benzimidazoles: The synthesis of 1-aryl-1H-benzimidazoles can be achieved through various strategies, including single-molecule and bimolecular reactions . Notably, using azobenzenes as reactants offers simplicity and stability as starting materials .

Proposed Mechanism: The selective synthesis of N-arylbenzene-1,2-diamines involves photoredox reactions and rearrangements, leading to the formation of these valuable compounds . A proposed mechanism includes photoredox reactions between protonated azobenzene and the solvent, followed by o-semidine rearrangement and condensation reactions .

Chemical Properties

作用机制

Target of Action

The primary target of 2-methoxybenzene-1,3-diamine is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . The general mechanism involves two steps :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge and the other forms a C-E bond. This forms the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .

Biochemical Pathways

The compound is involved in the electrophilic aromatic substitution reactions of benzene .

Pharmacokinetics

The compound has high gastrointestinal absorption and is BBB permeant . The compound has a log Kp (skin permeation) of -6.75 cm/s . Its lipophilicity is represented by a consensus log Po/w of 0.7 .

Result of Action

The result of the action of 2-methoxybenzene-1,3-diamine is the formation of a substituted benzene ring . This occurs through a two-step mechanism involving the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate, and the removal of a proton from this intermediate .

Action Environment

The action of 2-methoxybenzene-1,3-diamine can be influenced by the solvent used. For example, the irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product . On the other hand, irradiation in acetal containing 0.16 M hydrochloric acid led to 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles as the major product .

属性

IUPAC Name |

2-methoxybenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXOFIORPRCXBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953993 | |

| Record name | 2-Methoxybenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32114-60-6 | |

| Record name | 1,3-Benzenediamine, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032114606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxybenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-methylbenzenecarboxylate](/img/structure/B3124823.png)

![methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B3124830.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(4-chlorophenyl)carbamate](/img/structure/B3124850.png)

![N,N-dimethyl-4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenesulfonamide](/img/structure/B3124872.png)